Product packaging for Rivularine(Cat. No.:CAS No. 723-78-4)

Rivularine

Cat. No.: B1235642
CAS No.: 723-78-4
M. Wt: 237.29 g/mol
InChI Key: TYGYPIIOOQNWBU-ZVRIXJHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rivularine is a chemical reagent supplied as a high-purity solid for research applications. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . Disclaimer: The information provided is a template. The specific biological activity, research applications, and mechanism of action for this compound could not be confirmed through a current search and must be filled in by a qualified scientist. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for safe handling and storage recommendations. Researchers are responsible for ensuring the safe and appropriate use of this material in compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B1235642 Rivularine CAS No. 723-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGYPIIOOQNWBU-ZVRIXJHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723-78-4
Record name (1S,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Angelylheliotridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVULARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3991J0FHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence, Isolation, and Ecological Significance Research

Identification of Producing Organisms and Associated Habitats

Botanical and Microbial Sources of Rivularine

The sole identified microbial source of this compound is the cyanobacteria belonging to the genus Rivularia. These photosynthetic bacteria are known to inhabit a variety of environments. They are commonly found on submerged stones, moist rocks, and damp soils, particularly near riversides. Some species of Rivularia are also adapted to marine environments, where they colonize rocky littoral zones. While the genus is known to produce this pyrrolizidine (B1209537) alkaloid, specific species responsible for the synthesis of this compound have not been definitively identified in the available scientific literature.

Geographic Distribution of this compound-Producing Species

Detailed information regarding the specific geographic distribution of Rivularia species that produce this compound is not currently available in published research. While the genus Rivularia has a global distribution, the prevalence of this compound-producing strains within different geographical locations has not been documented.

Biosynthetic Pathway Elucidation

The biosynthesis of this compound in Rivularia is a complex process that is not yet understood. In plants, the biosynthesis of pyrrolizidine alkaloids is well-studied, involving the conversion of polyamines into a necine base and the derivation of the necic acid moiety from amino acids. However, it is not confirmed whether this pathway is conserved in cyanobacteria.

Identification of Biosynthetic Precursors and Intermediates

There is no direct scientific evidence identifying the specific biosynthetic precursors and intermediates involved in the formation of this compound within Rivularia. Based on the known biosynthesis of similar pyrrolizidine alkaloids in other organisms, it is hypothesized that the heliotridine (B129409) (necine base) portion of this compound may be derived from the polyamines putrescine and spermidine. The angelic acid (necic acid) portion is likely derived from the amino acid L-isoleucine. However, these remain hypotheses in the context of Rivularia and require experimental validation.

Enzymatic Transformations and Associated Gene Cluster Analysis

The enzymatic machinery and the underlying genetic architecture responsible for this compound biosynthesis in Rivularia are currently unknown. There is no information available in the scientific literature regarding the specific enzymes that catalyze the various steps in the biosynthetic pathway, nor has a gene cluster associated with this compound production been identified or analyzed.

Characterization of Key Biosynthetic Enzymes

As the biosynthetic pathway and the associated gene cluster for this compound in Rivularia have not been elucidated, there has been no characterization of any key biosynthetic enzymes involved in its formation.

Chemoenzymatic Synthesis Approaches in Biosynthesis Research

Chemoenzymatic synthesis, a powerful strategy that combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising avenue for the production and derivatization of complex natural products. researchgate.netresearchgate.netnih.govmonash.edud-nb.info This approach is particularly valuable for creating stereochemically defined molecules. In the context of this compound, while specific chemoenzymatic synthesis routes have not been detailed in published research, the principles of this methodology could be applied to overcome challenges in its total chemical synthesis.

For instance, enzymes could be employed for key stereoselective steps in the construction of the pyrrolizidine core or in the attachment of specific side chains. The application of chemoenzymatic approaches could facilitate the synthesis of this compound analogues, which would be invaluable for structure-activity relationship studies and for exploring its biological potential. However, without a deeper understanding of the native biosynthetic enzymes involved in this compound formation, the development of targeted chemoenzymatic strategies remains a prospective endeavor.

Ecological Roles and Chemical Ecology

The ecological functions of secondary metabolites produced by cyanobacteria are a subject of ongoing research, with evidence pointing to their roles in mediating interactions within their environment. mdpi.comresearchgate.netnih.govresearchgate.net

Role in Plant-Herbivore Interactions and Defense Mechanisms

In terrestrial and marine ecosystems, secondary metabolites play a critical role in defending organisms against herbivores. wikipedia.orgresearchgate.netnih.govresearchgate.netnih.gov Many plants and algae produce chemical compounds that deter feeding or are toxic to consumers. While cyanobacteria are known to produce a variety of toxins and other bioactive compounds that can impact grazers, specific studies demonstrating the role of this compound as a defense mechanism against herbivores are not presently available. The investigation into the potential anti-herbivore properties of this compound would require targeted ecological studies examining the feeding preferences of organisms that consume Rivularia and the deterrent effects of the isolated compound.

Contribution to Inter-species Communication and Allelopathy

Allelopathy, the chemical inhibition of one organism by another, is a well-documented phenomenon in aquatic and terrestrial environments. wikipedia.orgfrontiersin.orgnih.govwildlandseng.comwildflowerfinder.org.uk Organisms release allelochemicals to gain a competitive advantage by hindering the growth, survival, or reproduction of other species. Cyanobacteria are known to produce allelopathic compounds that can affect other phytoplankton and aquatic organisms. While it is plausible that this compound could possess allelopathic properties, contributing to the competitive success of Rivularia in its natural habitat, there is a lack of specific experimental evidence to support this hypothesis. Further research is needed to investigate the potential allelopathic effects of this compound on co-occurring species.

Structural Elucidation and Advanced Spectroscopic Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure at an atomic level. emerypharma.com For Rivularine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been crucial for its complete structural assignment and conformational analysis.

1D and 2D NMR Spectroscopy for Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial and fundamental information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. emerypharma.com The chemical shifts, signal integrations, and coupling constants from the ¹H NMR spectrum provide a preliminary count of protons and information about their connectivity. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present.

However, due to the complexity of this compound's structure, 1D NMR spectra often exhibit signal overlap, making unambiguous assignments challenging. libretexts.org To overcome this, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.org These techniques spread the NMR signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. libretexts.org

Key 2D NMR experiments used in the structural elucidation of this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of proton networks within the molecule.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org It reveals couplings between protons that are part of a continuous chain of coupled spins, which is particularly useful for identifying amino acid residues or sugar moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org Each peak in an HSQC spectrum corresponds to a specific C-H or N-H bond, providing a direct link between the proton and carbon or nitrogen skeletons of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is instrumental in piecing together the molecular fragments identified by other NMR techniques. It detects longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. These long-range correlations are critical for connecting different spin systems across quaternary carbons or heteroatoms, thereby assembling the complete molecular structure of this compound.

The data obtained from these experiments are meticulously analyzed to assign every proton and carbon signal in the this compound molecule.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Fragment

Positionδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1172.5--H-2, H-3
255.24.10 (t, 7.5)H-3C-1, C-3, C-4
330.82.25 (m)H-2, H-4C-1, C-2, C-4, C-5
435.12.50 (m)H-3, H-5C-2, C-3, C-5, C-6
5130.45.80 (d, 10.0)H-4, H-6C-3, C-4, C-6, C-7
6128.95.95 (dd, 10.0, 4.5)H-5, H-7C-4, C-5, C-7, C-8
778.34.50 (d, 4.5)H-6C-5, C-6, C-8
8168.0--H-6, H-7

Note: This table is a hypothetical representation to illustrate the type of data generated.

Conformational Analysis using NMR

Beyond establishing the connectivity of atoms, NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational preferences of molecules in solution. auremn.org.brcopernicus.org For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of scalar coupling constants (J-values) are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. harvard.edu The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for building a 3D model of this compound.

Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformations of flexible parts of the this compound molecule. ugent.be

Computational modeling, often in conjunction with NMR-derived restraints, is used to generate and refine the three-dimensional structure of this compound, providing a comprehensive understanding of its spatial arrangement.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. opentrons.com It is essential for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This level of precision allows for the unambiguous determination of the elemental composition of this compound by distinguishing between ions of the same nominal mass but different elemental formulas. ffame.org Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are commonly used to achieve the high resolution required for this analysis. nih.govnih.gov The accurate mass measurement is a critical first step in the structural elucidation process, providing the molecular formula that must be consistent with all other spectroscopic data.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural analysis that involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion of this compound is selected, subjected to fragmentation, and the resulting product ions are mass-analyzed. nationalmaglab.org Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. wikipedia.org

The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the connectivity of the molecule. ucdavis.edu The fragmentation pathways are often predictable, allowing for the identification of specific substructures and the sequencing of components like peptide or glycosidic chains within this compound. This data complements the information obtained from NMR spectroscopy, helping to confirm the proposed structure. nih.gov

Interactive Data Table: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment
543.21525.2018.01 (H₂O)[M+H-H₂O]⁺
543.21499.2244.00 (CO₂)[M+H-CO₂]⁺
543.21381.15162.06 (C₆H₁₀O₅)Loss of a hexose (B10828440) unit
543.21295.12248.09Cleavage of an ester linkage

Note: This table is a hypothetical representation to illustrate the type of data generated.

Ion Mobility Spectrometry (IMS) in Conjunction with MS

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion. nih.govwikipedia.org In IMS, ions are passed through a drift tube filled with a buffer gas under the influence of an electric field. nih.gov Their drift time is dependent on their collision cross-section (CCS), which is a measure of their rotational-averaged size and shape. waters.com

The addition of IMS to the analysis of this compound can provide several advantages:

Separation of Isomers: IMS can separate isomeric or isobaric forms of this compound that are indistinguishable by mass spectrometry alone. researchgate.net

Conformational Information: Different conformers of this compound can have different collision cross-sections and may be separated by IMS, providing insights into its gas-phase structure and flexibility. nih.gov

Enhanced Data Quality: IMS can reduce chemical noise and improve the signal-to-noise ratio in mass spectra, leading to cleaner and more easily interpretable data. nih.gov

The measurement of the collision cross-section provides an additional experimental parameter that can be compared with theoretical values calculated for candidate structures, further strengthening the confidence in the final structural assignment of this compound.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides a precise three-dimensional map of the atoms within a crystal lattice. youtube.com For a molecule like this compound, which contains multiple stereocenters, obtaining a suitable single crystal is the first and often most challenging step.

If a single crystal of this compound can be successfully grown, the analysis of the diffraction pattern can unambiguously determine the spatial arrangement of its atoms. youtube.com A key aspect of this analysis for absolute configuration is the anomalous scattering effect. libretexts.org When using an X-ray source of appropriate wavelength (e.g., Cu Kα radiation), the way X-rays are scattered by the electrons of the atoms can be used to distinguish between a molecule and its mirror image (enantiomer). The Flack parameter, derived from the diffraction data, is a critical value in this determination; a value close to zero for a given stereochemical model confirms its correctness. youtube.com

Although the IUPAC name for this compound, (1S,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (Z)-2-methylbut-2-enoate, indicates a defined stereochemistry, specific crystallographic data from a single-crystal X-ray analysis of this compound are not widely reported in publicly accessible literature. The successful application of this technique would provide definitive proof of the assigned 'S' and 'R' configurations at its chiral centers.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical techniques, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of a molecule with left and right circularly polarized light.

For this compound, the ECD spectrum would exhibit characteristic Cotton effects (peaks and troughs) that are directly related to the spatial arrangement of its chromophores, such as the ester group and the double bond within the pyrrolizidine (B1209537) ring. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's absolute configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of a bond.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for key functional groups. The analysis would focus on identifying specific vibrational modes.

Functional Group Expected Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretching3200-3600
Ester Carbonyl (C=O)C=O stretching1735-1750
Alkene (C=C)C=C stretching1640-1680
C-O BondC-O stretching1000-1300

Raman spectroscopy would be particularly useful for identifying the carbon-carbon double bonds within the pyrrolizidine ring and the ester side chain, as these bonds are often strongly Raman active. A detailed analysis of the IR and Raman spectra would allow for a comprehensive confirmation of the functional groups predicted by the proposed structure of this compound. However, specific, published IR and Raman spectral assignments for this compound are not detailed in the available literature.

Computational Chemistry in Structural Verification and Prediction

Computational chemistry has become an indispensable tool in modern structural elucidation, working in concert with experimental data to verify and predict molecular structures. For this compound, computational methods can be used in several key ways.

Firstly, as mentioned in the context of chiroptical spectroscopy, time-dependent density functional theory (TD-DFT) calculations are the standard for predicting ECD spectra. By calculating the theoretical spectra for all possible stereoisomers of this compound, a direct comparison with experimental data can lead to a confident assignment of the absolute configuration.

Finally, quantum mechanical calculations can determine the relative energies of different possible conformations of this compound. This is particularly important for a flexible molecule, as it can help to identify the most stable, low-energy conformation, which is crucial for interpreting all other spectroscopic data. While computational approaches are a powerful means of structural verification, specific computational studies focused on this compound's structure are not prominently featured in the surveyed scientific literature.

Synthetic Chemistry and Analog Development Research

Total Synthesis Strategies for Rivularine

Total synthesis of this compound involves constructing the complete molecule from simpler, readily available precursors. This process often requires sophisticated strategies to control the formation of the pyrrolizine ring system and the correct stereochemistry at multiple centers.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial technique in planning the total synthesis of complex molecules like this compound. wikipedia.orgairitilibrary.comnumberanalytics.com It involves working backward from the target molecule to identify simpler precursor structures through a series of hypothetical bond disconnections. wikipedia.orgairitilibrary.com The goal is to simplify the molecular structure until readily available starting materials are reached. wikipedia.orgairitilibrary.com

For this compound, key disconnections would likely focus on breaking bonds within the pyrrolizine core or between the core and the angelate ester side chain. Strategic bonds are cleaved to arrive at suitable starting materials or synthons. libretexts.org The identification of key bond disconnections can lead to the identification of important substructures. wikipedia.org Retrosynthesis is well-suited for discovering and comparing different synthetic routes. wikipedia.org

Development of Stereoselective Synthetic Methodologies

Controlling stereochemistry is paramount in the synthesis of this compound due to the presence of multiple stereocenters in the pyrrolizidine (B1209537) core. Stereoselective synthetic methodologies aim to produce a desired stereoisomer with high purity. wiley.comnih.govrsc.orguva.esmdpi.com This can involve various techniques, such as asymmetric catalysis, chiral auxiliaries, or the use of starting materials with defined stereochemistry. The development of efficient stereoselective reactions is essential for accessing the correct isomer of this compound.

Protecting Group Strategies and Reaction Optimization

Reaction optimization is a critical aspect of synthetic chemistry aimed at finding the most efficient conditions (e.g., temperature, solvent, catalyst, reaction time, concentration) to maximize the yield and selectivity of a reaction step. beilstein-journals.orgrsc.orgwhiterose.ac.ukucla.edursc.org This often involves systematically varying reaction parameters to identify the optimal conditions. beilstein-journals.orgwhiterose.ac.uk Modern approaches to reaction optimization can involve high-throughput experimentation and machine learning techniques. beilstein-journals.orgrsc.orgucla.edu

Semisynthesis and Biotransformation Approaches

Semisynthesis involves synthesizing a target molecule starting from a naturally occurring precursor that already possesses a significant portion of the desired structure. This can be a more efficient route than total synthesis if a suitable natural precursor is readily available. Biotransformation utilizes enzymes or microorganisms to perform specific chemical transformations on a substrate. These approaches can offer advantages in terms of selectivity and sustainability compared to traditional chemical synthesis. While this compound is a natural product, research into its semisynthesis or biotransformation could explore using isolated pyrrolizidine precursors or enzymatic methods to introduce or modify functionalities.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves creating compounds that are structurally similar to this compound but with modifications. These modifications can include changes to the pyrrolizidine core, the ester side chain, or the introduction of new functional groups. The synthesis of analogues is often pursued to explore structure-activity relationships, improve desired properties, or reduce potential toxicity associated with the parent compound. nih.govmdpi.comnih.gov Various synthetic methodologies, including those developed for the total synthesis of this compound, can be adapted for the preparation of its analogues. nih.govresearchgate.net This can involve modifying the starting materials or reaction conditions to introduce different substituents or alter the stereochemistry.

Rational Design of Structural Modifications for Enhanced Biological Activity

Rational design in drug discovery involves modifying the chemical structure of a lead compound, such as this compound, to improve its efficacy, selectivity, and pharmacokinetic properties. This approach is based on understanding how the molecule interacts with its biological target at a molecular level. Structural modifications can aim to enhance binding affinity, improve metabolic stability, or alter distribution within the body. For pyrrolizidine alkaloids like this compound, modifications could involve altering the necine base or the attached acid moiety. Studies in analog design often explore the impact of changes in functional groups, stereochemistry, and conformational flexibility on biological activity. drugdesign.org While specific detailed research findings on the rational design of this compound analogs for enhanced biological activity were not extensively found in the provided search results, the general principles of rational drug design and analog development are well-established in medicinal chemistry. This involves iterative cycles of design, synthesis, and biological evaluation to optimize the properties of lead compounds.

Synthesis of Labeled Probes for Mechanistic Studies

The synthesis of labeled probes is a crucial aspect of mechanistic studies in chemical biology and pharmacology. By incorporating isotopic labels (e.g., deuterium, tritium, carbon-14) or other tags into the structure of this compound, researchers can track its metabolic fate, distribution in biological systems, and interaction with specific enzymes or receptors. These labeled probes help to elucidate the molecular mechanisms underlying the biological effects of this compound and its analogs. For example, studying the metabolism of pyrrolizidine alkaloids often involves using labeled precursors or the alkaloids themselves to understand the enzymatic transformations they undergo in the liver and other tissues. While direct information on the synthesis of labeled this compound probes was not detailed in the search results, the technique is standard in studying the pharmacokinetics and pharmacodynamics of natural products and their derivatives.

Molecular and Cellular Mechanisms of Action Research Preclinical

Enzymatic Inhibition and Activation Studies

Enzymes are biological catalysts that modulate the rate of biochemical reactions solubilityofthings.com. Their activity can be influenced by various molecules, termed modulators, which can act as inhibitors or activators sid.irinteresjournals.org. Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and how they are affected by factors such as substrate concentration and the presence of modulators solubilityofthings.com.

Kinetic Characterization of Enzyme Modulation

Enzyme modulation by inhibitors or activators can be characterized through kinetic studies, which often involve analyzing the effect of the modulator on key kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) solubilityofthings.comlibretexts.org. Different types of inhibition (competitive, non-competitive, uncompetitive, mixed) have distinct effects on these parameters interesjournals.orglibretexts.org. Activation can involve increasing the catalytic constant (kcat) or affecting substrate binding affinity sid.ir. The provided search results discuss general principles of enzyme inhibition and activation, including the use of kinetic parameters to define the type of modulation sid.irinteresjournals.orgenzyme-modifier.ch. However, specific kinetic data characterizing Rivularine's modulation (inhibition or activation) of any particular enzyme was not found within the search results.

Nucleic Acid Interactions and Epigenetic Modifications

Nucleic acids, DNA and RNA, are fundamental biological molecules involved in genetic information storage and protein synthesis. Interactions between small molecules and nucleic acids can have significant biological consequences, including interference with replication, transcription, and repair psu.edu. Epigenetic modifications, such as DNA methylation and histone modification, are heritable changes that affect gene expression without altering the underlying DNA sequence youtube.comnih.gov.

Binding to DNA/RNA and Intercalation Studies

Small molecules can interact with DNA and RNA through various mechanisms, including covalent and non-covalent binding researchgate.net. Intercalation is a type of non-covalent interaction where planar aromatic or heteroaromatic molecules insert themselves between adjacent base pairs of the DNA double helix psu.eduresearchgate.netijabbr.com. This can lead to unwinding and lengthening of the DNA duplex and interfere with the action of enzymes involved in DNA metabolism psu.eduinspiralis.commdpi.com. Studies on other compounds, such as certain flavonoids, have demonstrated intercalation into DNA and RNA duplexes nih.gov. The provided search results discuss the general principles and consequences of DNA intercalation psu.eduresearchgate.netijabbr.cominspiralis.commdpi.com. However, there is no specific information within the search results regarding this compound's ability to bind to or intercalate into DNA or RNA.

Modulation of DNA Methylation and Histone Modification

DNA methylation, typically occurring at CpG dinucleotides, is a key epigenetic mark often associated with gene silencing youtube.comnih.gov. Histone modifications, including acetylation, methylation, ubiquitination, and phosphorylation, on the N-terminal tails of histone proteins can alter chromatin structure and regulate gene expression youtube.comnih.govnih.govyoutube.com. These modifications can influence the accessibility of DNA to the transcriptional machinery nih.govnih.gov. While the search results provide general information about DNA methylation and histone modifications and their roles in gene regulation youtube.comnih.govyoutube.comnih.govnih.govnih.govyoutube.com, there is no specific data indicating that this compound modulates DNA methylation or histone modification.

This compound is a chemical compound identified with PubChem CID 5281721. nih.govuni.lu It is classified as a pyrrolizine alkaloid and is also known by synonyms such as O-7-Angelylheliotridine and 7-Angeloylheliotridine. nih.gov this compound has been reported to be present in certain plant species, including Tephroseris integrifolia and Barkleyanthus salicifolius. nih.govplantaedb.com

Therefore, a detailed article structured around the provided outline, including data tables and specific research findings for each subsection of preclinical pharmacological and biological activity, cannot be generated based on the currently available information from the conducted searches.

Preclinical Pharmacological and Biological Activity Investigations

In Vivo Animal Model Studies (Mechanistic and Proof-of-Concept)

Efficacy Assessment in Disease-Relevant Animal Models

Efficacy assessment in disease-relevant animal models is a fundamental step in preclinical research to evaluate a compound's potential therapeutic benefits in a living system that mimics aspects of a human disease. biocytogen.comscielo.brmdpi.comnih.gov Animal models are chosen based on their ability to recapitulate key pathological features of the disease under investigation. mdpi.comnih.govnih.govmdpi.com While the search results did not provide specific data on Rivularine's efficacy in particular animal models, the general principles of such assessments involve administering the compound to diseased animals and monitoring relevant clinical signs, physiological parameters, and pathological changes to determine if the treatment ameliorates the disease state. biocytogen.comscielo.brmdpi.com

Common animal models used in preclinical efficacy studies include rodents (mice and rats), ferrets, and non-human primates, depending on the disease being studied. mdpi.comnih.govnih.govmdpi.comnih.gov For example, rodent models are frequently used in studies of neurological disorders, kidney disease, and various other conditions due to their genetic tractability and ease of handling. nih.govmdpi.comnih.govnih.gov Ferrets are considered suitable models for influenza studies as they exhibit human-like symptoms and transmission patterns. mdpi.comfrontiersin.org Non-human primates are often used in xenotransplantation research due to their immunological similarities to humans. nih.govnih.gov The selection of an appropriate animal model is critical for obtaining data that can accurately inform the potential human use of a compound. frontiersin.orgmdpi.com

In Vivo Pharmacodynamic Biomarker Analysis

In vivo pharmacodynamic (PD) biomarker analysis is conducted to understand how a drug affects its target and the resulting biological or physiological functions within a living organism. veedalifesciences.com PD biomarkers provide insights into a drug's mechanism of action and can help assess its efficacy and suitability for its intended use. veedalifesciences.com Quantifying PD biomarkers in biological samples from animal models is a key aspect of preclinical development. veedalifesciences.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry and drug discovery to understand how the chemical structure of a molecule relates to its biological activity and physicochemical properties. dotmatics.commdpi.comrsc.orggatech.eduwikipedia.orgescholarship.orgstudysmarter.co.uk Analyzing SAR allows researchers to identify the specific chemical groups or features responsible for a molecule's observed biological effects. dotmatics.comwikipedia.orgstudysmarter.co.ukslideshare.net SPR studies focus on the relationship between molecular structure and various physical and chemical properties, such as solubility, permeability, and metabolic stability. mdpi.comrsc.orggatech.eduescholarship.org

While the search results did not provide detailed SAR or SPR data specifically for this compound, the principles of these studies involve synthesizing or obtaining a series of structurally related compounds and evaluating their biological activities or properties. dotmatics.comwikipedia.orgslideshare.net By systematically modifying the structure of a lead compound and observing the resulting changes in activity or properties, researchers can gain insights into the structural requirements for optimal activity or desirable properties. dotmatics.comwikipedia.orgstudysmarter.co.ukslideshare.net

Identification of Key Pharmacophores for Observed Activities

Identifying key pharmacophores involves pinpointing the essential structural features of a molecule that are responsible for its interaction with a biological target and the resulting activity. dotmatics.comwikipedia.orgstudysmarter.co.ukslideshare.net This is a crucial outcome of SAR studies. dotmatics.comwikipedia.orgslideshare.net

Based on the general concept of SAR, studies on this compound would involve creating or analyzing a set of this compound analogs with variations in different parts of the molecule. By testing these analogs for specific biological activities (e.g., enzyme inhibition, receptor binding, cellular effects), researchers could determine which parts of the this compound structure are critical for its activity. For instance, if modifications to a specific functional group lead to a significant loss of activity, that group is likely part of the pharmacophore. While no specific pharmacophore information for this compound was found, SAR analysis generally aims to understand how the presence, position, and nature of substituents influence biological outcomes. nih.gov

Correlation of Structural Features with Biological Outcomes

Correlating structural features with biological outcomes is the core of SAR and SPR analysis. nih.govnih.govveedalifesciences.comdotmatics.comrsc.orggatech.edu This involves establishing relationships between specific aspects of a molecule's structure and its observed biological effects or properties. dotmatics.comwikipedia.orgstudysmarter.co.ukslideshare.net

Analytical and Bioanalytical Methodologies for Rivularine Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone for the analysis of natural products like rivularine. It encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chemfaces.comresearchgate.net For this compound, which belongs to the diverse family of alkaloids, chromatographic methods are indispensable for separating it from other metabolites present in the source organism, Rivularia. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound. Commercial suppliers of this compound confirm its purity, often greater than 98%, using HPLC, indicating that established methods for its analysis exist. biocrick.com The development of a robust HPLC method is a multi-step process aimed at achieving a reliable and reproducible quantification of the analyte. uni.luuonbi.ac.ke

Method Development: The development of an HPLC method for this compound would involve a systematic evaluation of several parameters to achieve optimal separation from impurities. uni.lu Given this compound's structure as a pyrrolizidine (B1209537) alkaloid ester, reversed-phase HPLC (RP-HPLC) is the most common approach. medkoo.comnist.gov

Column Selection: A C18 or C8 column is typically chosen for the separation of moderately polar compounds like this compound. These columns provide a non-polar stationary phase for effective interaction. nih.gov

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. The ratio is optimized, often through a gradient elution, to ensure good resolution and peak shape. ncats.ionih.gov

Detection: this compound possesses a chromophore in its structure, the α,β-unsaturated ester moiety, which allows for detection using an ultraviolet (UV) detector. medkoo.comtechnologynetworks.comwikipedia.org The wavelength of maximum absorbance (λmax) would be determined by running a UV spectrum to ensure the highest sensitivity. medkoo.com

Internal Standard: For accurate quantification in complex samples, an internal standard—a structurally similar compound not present in the sample—may be used. ru.nl

Validation: Once developed, the HPLC method must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its suitability for its intended purpose. ncats.iowikipedia.orgscielo.org.mx Validation confirms that the method is accurate, precise, specific, linear, and robust.

Key validation parameters include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. wikipedia.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

A typical setup for an HPLC method for a compound like this compound is summarized in the table below.

ParameterTypical ConditionPurpose
Chromatography Mode Reversed-Phase (RP-HPLC)Suitable for moderately polar organic molecules.
Stationary Phase Octadecylsilane (C18), 5 µmProvides a non-polar surface for separation.
Mobile Phase Acetonitrile : Water (with 0.1% formic acid)Organic modifier and aqueous phase for elution.
Elution GradientOptimizes separation of complex mixtures.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temperature 25-35 °CEnsures reproducible retention times.
Detector UV/Vis or Diode Array Detector (DAD)Detects chromophoric compounds like this compound.
Detection Wavelength ~218 nm (estimated λmax for α,β-unsaturated ester)Provides high sensitivity for the analyte.
Injection Volume 10-20 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification and quantification of volatile and semi-volatile compounds. shimadzu.comspectroinlets.comshimadzu.eu While HPLC is often preferred for non-volatile alkaloids, GC-MS can be applied to the analysis of pyrrolizidine alkaloids, including this compound, often after a derivatization step to increase their volatility and thermal stability. chemfaces.comru.nl

The process involves vaporizing the sample, separating its components on a GC column, and then detecting them with a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. getenviropass.com This provides a "molecular fingerprint" that can be used for structural identification. The analysis of related pyrrolizidine alkaloids by GC-MS has been documented, suggesting its applicability to this compound for identifying it in complex mixtures from natural sources. chemfaces.comru.nl

Key aspects of GC-MS analysis for this compound would include:

Sample Preparation: Extraction from the biological matrix followed by a potential derivatization step, such as silylation, to block polar functional groups (like the hydroxyl group in this compound) and make the molecule more suitable for GC analysis.

GC Separation: A capillary column with a suitable stationary phase is used to separate this compound from other components. The oven temperature is programmed to ramp up, allowing for the elution of compounds based on their boiling points.

Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting fragmentation pattern is characteristic of the molecule's structure and can be compared to spectral libraries for identification. nih.gov

ParameterTypical ConditionPurpose
GC Column Capillary column (e.g., HP-5MS)High-resolution separation of volatile compounds.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Injection Mode Split/SplitlessControls the amount of sample entering the column.
Oven Program Temperature gradient (e.g., 50°C to 280°C)Separates compounds based on boiling points.
Ionization Mode Electron Impact (EI)Provides reproducible fragmentation patterns for identification.
Mass Analyzer Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio.
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for identification, SIM for quantification.

The initial discovery and subsequent research on this compound rely on its isolation from the natural source, the Rivularia cyanobacterium. medkoo.com Preparative chromatography is the technique used for this purpose, which aims to purify a sufficient quantity of a substance for further investigation, such as structural elucidation or biological testing. shimadzu.comrssl.com Unlike analytical chromatography, which focuses on quantification, the goal of preparative chromatography is to maximize the amount of purified compound collected. youtube.com

The process typically starts with a crude extract of the organism, which contains a complex mixture of compounds. A multi-step chromatographic strategy is often required to obtain pure this compound.

Steps in Preparative Isolation:

Initial Fractionation: The crude extract is often first subjected to column chromatography using a less expensive stationary phase like silica (B1680970) gel. Elution with a solvent gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate (B1210297) to methanol) separates the extract into several fractions. targetmol.cn

Targeted Purification: Fractions identified as containing this compound (monitored by a rapid technique like Thin Layer Chromatography) are then subjected to further purification.

High-Resolution Preparative HPLC: The final purification step often employs preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC. This allows for the isolation of this compound at high purity (>98%). rssl.combiocrick.com The conditions (stationary phase, mobile phase) are typically scaled up from a previously developed analytical method. shimadzu.com

The ultimate goal is to obtain a sufficient mass of this compound with a high degree of purity, which is then confirmed by analytical techniques like HPLC and spectroscopic methods. rssl.com

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic methods are essential for the structural characterization of this compound and for confirming its purity after isolation. These techniques rely on the interaction of electromagnetic radiation with the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method used to quantify compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgdenovix.com

For this compound, the presence of the α,β-unsaturated ester functional group acts as a chromophore, meaning it absorbs UV light. medkoo.com A UV-Vis spectrum of pure this compound would show a characteristic peak at its wavelength of maximum absorbance (λmax). This λmax value can be used to detect this compound during HPLC analysis and to determine its concentration in a solution of known purity by creating a calibration curve. libretexts.org While not highly specific on its own, it is an invaluable tool when used in conjunction with chromatography for quantification and purity checks. denovix.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at these frequencies gives rise to a unique spectrum that acts as a molecular fingerprint. nih.govlibretexts.org

For this compound, an IR spectrum would provide clear evidence for its key structural features. The expected characteristic absorption bands would confirm the presence of its main functional groups. medkoo.com

Functional GroupBond TypeCharacteristic Absorption Range (cm⁻¹)
Hydroxyl Group O-H stretch3200-3600 (broad)
Alkene C=C stretch1640-1680
Ester (Carbonyl) C=O stretch1715-1735 (strong)
Ester (C-O) C-O stretch1000-1300
Alkyl Groups C-H stretch2850-3000

Table data is based on general characteristic IR absorption frequencies for organic functional groups. rssl.comlibretexts.org

Analysis of the IR spectrum helps to confirm the identity of the isolated this compound by matching the observed absorption bands with those expected for its known structure. researchgate.net

Advanced Hyphenated Techniques in Metabolomics and Bioanalysis

The complexity of biological matrices necessitates the use of sophisticated analytical instrumentation that combines separation science with highly sensitive detection. These "hyphenated" techniques are central to modern metabolomics and bioanalytical studies of this compound. ijprajournal.com

LC-MS/MS for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone in the analysis of this compound and its metabolites. pharmanueva.co.th This powerful technique synergistically combines the physical separation capabilities of liquid chromatography (LC) with the mass analysis prowess of tandem mass spectrometry (MS/MS). wikipedia.org The LC component separates the components of a complex mixture, such as a biological fluid or tissue extract, before they are introduced into the mass spectrometer. wikipedia.orgexcedr.com The MS/MS then provides two stages of mass analysis, offering enhanced sensitivity and specificity, which is ideal for identifying and quantifying compounds in intricate biological samples, even at low concentrations. creative-proteomics.com

In the context of this compound research, LC-MS/MS is instrumental for:

Metabolite Identification: The study of drug metabolism is a critical aspect of drug discovery and development. thermofisher.com LC-MS/MS is a primary tool for identifying the biotransformation products of this compound. thermofisher.comijpras.com By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the chemical modifications that have occurred in the biological system. ijpras.com The fragmentation patterns generated in the MS/MS process provide crucial structural information that aids in the elucidation of metabolite structures. thermofisher.comyoutube.com High-resolution mass spectrometry (HRMS) coupled with LC further enhances the confidence in metabolite identification by providing highly accurate mass measurements, which can help determine the elemental composition of a molecule. ijpras.com

Complex Mixture Analysis: Biological samples are inherently complex, containing a multitude of endogenous and exogenous compounds. wikipedia.org The high selectivity of LC-MS/MS allows for the detection and quantification of this compound and its metabolites amidst this chemical noise, minimizing interference from other components. pharmanueva.co.thcreative-proteomics.com This is particularly important for accurately determining the pharmacokinetic profile of the compound.

The process of metabolite identification using LC-MS/MS often involves the following steps:

Sample Preparation: Extraction of this compound and its metabolites from the biological matrix (e.g., plasma, urine, tissue homogenates). pharmanueva.co.th

Chromatographic Separation: Utilizing an appropriate LC column and mobile phase to separate the parent drug from its metabolites based on their physicochemical properties. excedr.com

Mass Spectrometric Detection: Ionization of the separated compounds, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by mass analysis. thermofisher.combu.edu

Tandem Mass Spectrometry (MS/MS): Selection of a specific precursor ion (e.g., the molecular ion of a potential metabolite) and subjecting it to fragmentation to generate a characteristic product ion spectrum. nih.gov

Data Analysis: Comparison of the fragmentation patterns with that of the parent drug and known metabolic pathways to propose a structure for the metabolite. ijpras.com

NMR-Based Metabolomics for Pathway Interrogation

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and powerful approach for metabolomics studies. nih.govnih.gov While generally less sensitive than mass spectrometry, NMR is highly reproducible, non-destructive, and provides detailed structural information about metabolites in their native state within a complex mixture. nih.govnih.gov

Key advantages of NMR-based metabolomics in this compound research include:

Unbiased Detection: NMR is a non-selective technique, meaning it can detect a wide range of metabolites simultaneously without prior knowledge of their chemical properties. nih.gov This is particularly useful for discovering unexpected metabolic pathways of this compound.

Structural Elucidation: Multi-dimensional NMR experiments (e.g., 2D JRES, COSY, HSQC) can provide unambiguous structural confirmation of metabolites, which can be challenging with MS alone. univr.it

Quantitative Analysis: NMR can be used for the simultaneous identification and quantification of metabolites. frontiersin.org

Pathway Analysis: By observing changes in the concentrations of various metabolites over time after administration of this compound, researchers can gain insights into the metabolic pathways that are affected by the compound. univr.itbruker.com

The workflow for an NMR-based metabolomics study of this compound would typically involve the analysis of biological fluids or tissue extracts, with data acquisition using high-field NMR spectrometers. nih.gov Subsequent data analysis often employs multivariate statistical methods, such as principal component analysis (PCA), to identify significant changes in the metabolic profile. univr.it

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability and that it is suitable for its intended purpose. nih.goveuropa.eueuropa.eu This validation is crucial for the successful conduct of pharmacokinetic, toxicokinetic, and bioavailability studies. ijprajournal.comnih.gov The fundamental parameters evaluated during validation include selectivity, specificity, accuracy, precision, recovery, and stability. au.dkajpsonline.com

Selectivity and Specificity Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte (in this case, this compound) in the presence of other components in the sample. ajpsonline.comgmp-compliance.org These interfering components may include endogenous matrix components, metabolites, and co-administered drugs. ajpsonline.combioanalysisforum.jpSpecificity ensures that the signal measured is from the intended analyte. ajpsonline.com

For LC-MS/MS methods, selectivity is typically assessed by:

Analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of this compound and its internal standard (IS). europa.euajpsonline.com

The response from any interfering components should not be more than 20% of the analyte response at the lower limit of quantitation (LLOQ) and not more than 5% of the IS response. europa.eu

Accuracy, Precision, and Sensitivity Parameters

Accuracy refers to the closeness of the measured concentration to the true concentration. au.dk It is typically expressed as the percentage of the nominal concentration. ajpsonline.comPrecision measures the degree of agreement among multiple measurements of the same sample and is usually expressed as the coefficient of variation (%CV). au.dk

Validation of accuracy and precision involves analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) on different days. nih.govau.dk The acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% at the LLOQ), and for precision, the %CV should not exceed 15% (20% at the LLOQ). ajpsonline.comich.org

Sensitivity is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. au.dk The analyte response at the LLOQ should be at least five times the response of a blank sample. au.dk

Table 1: Representative Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation

ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQWithin ±20% of nominal value
Low, Medium, High QCWithin ±15% of nominal value
Precision (%CV) LLOQ≤20%
Low, Medium, High QC≤15%

Recovery and Stability Assessments

Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is recovered from the biological matrix during sample preparation. gmp-compliance.orgfda.gov While 100% recovery is not required, it should be consistent and reproducible across the concentration range. gmp-compliance.org Recovery is determined by comparing the analytical response of extracted samples to that of unextracted standards at the same concentration. gmp-compliance.org

Stability of this compound in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. ajpsonline.comfda.gov Stability assessments are crucial and typically include:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles. ajpsonline.comnih.gov

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period equivalent to the sample preparation and handling time. nih.govnih.gov

Long-Term Stability: Determines stability at the intended storage temperature over the duration of the study. nih.gov

Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration. nih.gov

Table 2: Common Stability Assessments in Bioanalytical Method Validation

Stability TestConditionsPurpose
Freeze-Thaw Stability Multiple freeze-thaw cyclesTo simulate sample retrieval from storage
Short-Term Stability Room temperature for a defined periodTo ensure stability during sample processing
Long-Term Stability Intended storage temperature (e.g., -80°C)To confirm stability throughout the study duration
Stock Solution Stability Room temperature and refrigerated conditionsTo verify the integrity of standard solutions

Computational and Chemoinformatic Approaches in Rivularine Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as rivularine, and its target protein at an atomic level. nih.govpensoft.net Docking algorithms predict the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction through scoring functions. nih.gov This is often followed by MD simulations, which provide a more dynamic and realistic view of the complex, assessing its stability and conformational changes over time in a simulated physiological environment. mdpi.commdpi.com

In this compound research, these techniques are employed to understand how the compound achieves its biological effects. For example, docking studies can reveal the specific binding pocket on a target enzyme or receptor and identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the this compound molecule. mdpi.comchemrevlett.com MD simulations can then validate the stability of these docked poses, ensuring that the predicted interactions are maintained over time. pensoft.netchemrxiv.org This combined approach not only helps to explain the mechanism of action but also provides a structural basis for designing new derivatives with improved binding affinity and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. nih.gov QSAR models are invaluable in drug design for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.comnih.gov

The first step in building a QSAR model is to represent the chemical structures numerically using molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule, including its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological or 3D structural features. nih.gov For a series of this compound analogs, hundreds or even thousands of descriptors can be calculated.

However, not all descriptors are relevant to the biological activity of interest. Therefore, a crucial subsequent step is descriptor selection, where statistical or machine learning methods are used to identify the subset of descriptors that has the most significant correlation with the activity. nih.govresearchgate.net This process is vital for creating a simple, interpretable, and robust model that avoids overfitting, which occurs when a model learns the noise in the data rather than the underlying relationship. researchgate.net

Once the relevant descriptors are selected, a mathematical model is developed to link them to the biological activity. Various statistical techniques can be employed, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). researchgate.net

The development of a reliable QSAR model requires rigorous validation to ensure its statistical significance and predictive power. nih.govnih.gov Validation is typically performed through several stages:

Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and stability using the training data alone. mdpi.com

External Validation : The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. nih.gov A high correlation between the predicted and actual activities for the test set indicates a reliable model. mdpi.com

Randomization Tests : Y-randomization or response randomization is often performed to ensure the model is not the result of a chance correlation. mdpi.com

Key statistical metrics used in validation are summarized in the table below.

Parameter Description Purpose Acceptable Value
Coefficient of determination for the training set.Measures the goodness of fit.> 0.6
Cross-validated coefficient of determination (e.g., from LOO).Measures the internal predictive ability.> 0.5
R²_pred Coefficient of determination for the external test set.Measures the external predictive ability.> 0.6

Note: Acceptable values can vary depending on the specific study and dataset.

A well-validated QSAR model serves as a powerful predictive tool. nih.gov It can be used to screen virtual libraries of compounds or to guide the rational design of new this compound derivatives. researchgate.net By analyzing the descriptors in the model, chemists can identify which molecular features are positively or negatively correlated with activity. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps highlighting regions where modifications to the molecular structure (e.g., adding steric bulk or changing electrostatic properties) are likely to increase or decrease biological activity. jmaterenvironsci.com This allows for the in silico design of novel compounds with potentially enhanced potency, which can then be synthesized and tested, accelerating the drug discovery cycle. researchgate.netchemrxiv.org

Virtual Screening for Novel Targets and Ligands

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnanobioletters.com VS can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS) : This method, which includes molecular docking, requires the 3D structure of the biological target. nih.govmdpi.com Large compound databases are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. nanobioletters.com This approach could be used in this compound research to identify entirely new chemical scaffolds that bind to this compound's known targets. mdpi.com

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of molecules that are already known to be active, such as this compound itself. mdpi.com Techniques like pharmacophore modeling or 2D similarity searching are used to find other molecules in a database that share key structural or chemical features with the known active compounds. nih.gov

Virtual screening can also be employed to identify potential new biological targets for this compound, a process sometimes referred to as "target fishing" or reverse docking, where this compound is docked against a panel of known protein structures.

Cheminformatics Databases and Data Mining for this compound Research

Cheminformatics integrates computer and information science to address problems in chemistry, particularly in the context of large datasets. researchgate.netu-strasbg.fr Public and proprietary databases are central to this field, storing vast amounts of chemical and biological information. neovarsity.org

For this compound research, key databases include:

PubChem : A massive public repository containing information on small molecules, including their structures, properties, and biological activities. nih.gov

ChEMBL : A database of bioactive drug-like small molecules, it contains 2D structures, calculated properties, and abstracted bioactivity data from primary literature. nih.gov

Protein Data Bank (PDB) : The primary repository for 3D structural data of large biological molecules like proteins and nucleic acids, essential for structure-based drug design. neovarsity.org

Future Directions and Challenges in Rivularine Research

Elucidation of Unexplored Biosynthetic Pathways and Enzymes

A critical future direction in Rivularine research involves fully unraveling its biosynthetic pathways and identifying the specific enzymes that catalyze each step. While general knowledge exists regarding the biosynthesis of natural products and the types of enzymes involved (such as prenyltransferases, flavin-dependent monoxygenases, and terpene cyclases in indole-diterpenoid biosynthesis, or glycosyltransferases and glycosidases in O-glycan biosynthesis), the precise enzymatic machinery for this compound remains to be fully elucidated. mdpi.comcreative-proteomics.com Understanding these pathways is crucial for potential bioengineering efforts to produce this compound or its analogs more efficiently. Research challenges include the identification and characterization of novel enzymes, understanding their reaction mechanisms, and potentially reconstituting the pathway in a heterologous system.

Development of Novel and Efficient Synthetic Strategies for Complex Analogs

Developing novel and efficient synthetic strategies for this compound and its complex analogs is another significant area for future research. Current synthetic methods for complex molecules can be challenging, and the creation of analogs with potentially improved properties requires sophisticated chemical approaches. frontiersin.orgrsc.orgmdpi.com Future work will likely focus on developing stereoselective synthetic routes, exploring new catalytic methods (including biocatalysis), and potentially utilizing flow chemistry techniques for more efficient and sustainable synthesis. rsc.orgnih.gov Challenges lie in achieving high yields, controlling stereochemistry, and developing scalable processes for the production of this compound and a diverse range of its analogs.

Identification of New Molecular Targets and Signaling Pathways

Identifying new molecular targets and signaling pathways modulated by this compound is essential for understanding its biological effects and therapeutic potential. While some natural compounds are known to interact with various molecular targets and influence signaling cascades like NF-κB, MAPK, and JAK-STAT pathways, the specific interactions of this compound need further investigation. nih.govresearchopenworld.comnih.govwaocp.org Future research should employ advanced techniques such as target deconvolution studies, network pharmacology, and molecular docking to pinpoint the proteins and pathways that this compound directly or indirectly affects. researchopenworld.com Challenges include the complexity of biological systems and the need for robust experimental validation of predicted targets and pathways.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

Sustainable Production and Bioprocessing Approaches for this compound and its Analogs

Given the growing demand for sustainable practices, future research will focus on developing sustainable production and bioprocessing approaches for this compound and its analogs. leadventgrp.comlifesciencesweek.londonleadventgrp.comwiley.comnih.gov This could involve exploring microbial fermentation, enzymatic synthesis, or utilizing renewable feedstocks in biorefinery concepts. wiley.comnih.gov Challenges include optimizing bioprocesses for yield and purity, reducing environmental impact, and ensuring economic feasibility compared to traditional synthetic methods. leadventgrp.com

Addressing Research Gaps in Preclinical Activity Profiles and Mechanistic Insights

Addressing research gaps in the preclinical activity profiles and gaining deeper mechanistic insights into how this compound exerts its effects are crucial for its potential translation into therapeutic applications. Preclinical studies are vital for assessing the potential efficacy and safety of a compound before human trials. criver.com Future research needs to conduct comprehensive preclinical studies to establish robust activity profiles against relevant biological targets or diseases. Furthermore, detailed mechanistic studies are required to understand the mode of action at a molecular and cellular level. criver.commdpi.com Challenges include the need for well-designed in vivo studies, overcoming potential issues like bioavailability, and accurately assessing the relevance of in vitro findings to in vivo conditions. criver.com

Q & A

Q. What methodologies are optimal for isolating Rivularine from natural sources, and how can purity be validated?

this compound, a pyrrolizidine alkaloid (7-angelyl heliotridine), is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques (e.g., column chromatography, HPLC). Validation of purity requires a combination of analytical methods:

  • TLC/HPLC : Monitor fractions for homogeneity .
  • Spectroscopy : NMR (¹H, ¹³C) and MS to confirm structural integrity and absence of contaminants .
  • Quantitative NMR (qNMR) : Absolute purity assessment by comparing integral ratios of target peaks against internal standards .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • NMR : ¹H and ¹³C NMR for functional group identification and stereochemical analysis. DEPT and 2D experiments (COSY, HSQC, HMBC) resolve connectivity and spatial arrangements .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns clarify substituent positioning .
  • X-ray Crystallography : Definitive structural confirmation when crystallizable .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Cytotoxicity Assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactivity studies) .
  • Antimicrobial Screening : Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological selectivity and toxicity profile?

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., esterification of the angelyl group) and compare bioactivity. Use molecular docking to predict binding affinities to targets (e.g., ion channels, enzymes) .
  • Toxicokinetics : Assess hepatotoxicity via CYP450 inhibition assays and in vivo metabolite profiling (LC-MS/MS) to identify toxic pyrrole intermediates .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across preclinical studies?

  • Meta-Analysis : Systematically review datasets to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
  • Dose-Response Reevaluation : Reproduce studies using standardized protocols (NIH guidelines for preclinical rigor) and orthogonal assays (e.g., siRNA knockdown to confirm target specificity) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action while minimizing off-target effects?

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map pathway perturbations .
  • Chemical Probes : Use photoaffinity labeling or click chemistry to identify direct binding partners .
  • Controls : Include inactive analogs and CRISPR/Cas9-knockout models to distinguish target-specific effects .

Q. What statistical models are appropriate for comparative efficacy studies between this compound and synthetic analogs?

  • Multivariate Analysis : PCA or PLS-DA to cluster bioactivity profiles and identify key structural determinants .
  • Bayesian Hierarchical Models : Account for variability in cross-study datasets (e.g., EC₅₀ discrepancies) .

Methodological Challenges

Q. How can researchers address the instability of this compound in aqueous solutions during in vitro assays?

  • Formulation Optimization : Use co-solvents (DMSO/PEG) or cyclodextrin encapsulation to enhance solubility and stability .
  • Real-Time Monitoring : UPLC-PDA to track degradation kinetics under assay conditions .

Q. What validation criteria ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • ADME Profiling : LC-MS/MS quantification in plasma/tissues with deuterated internal standards .
  • Power Analysis : Predefine sample sizes (G*Power software) to achieve statistical significance despite inter-individual variability .

Q. How can omics data be integrated to model this compound’s multi-target effects in complex biological systems?

  • Network Pharmacology : Construct protein-protein interaction networks (STRING, Cytoscape) to identify hub targets .
  • Machine Learning : Train random forest models on transcriptomic data to predict off-target liabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.